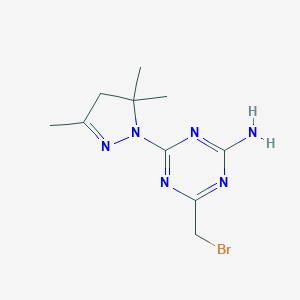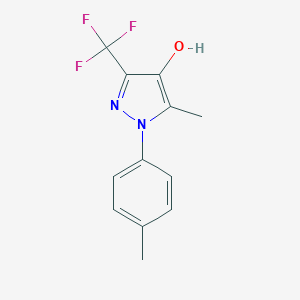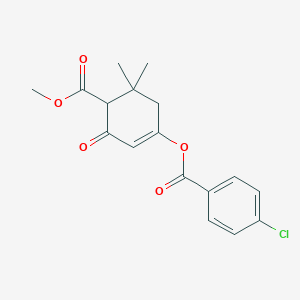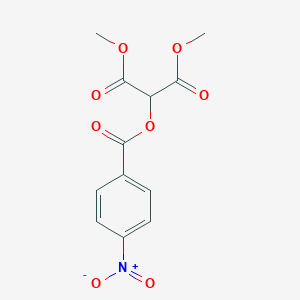![molecular formula C28H26N4O2S2 B296108 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone, also known as EAI045, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of cancer.
Mecanismo De Acción
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone works by binding to the ATP-binding site of EGFR and HER2, thereby inhibiting their activity. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
Studies have shown that 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone has potent anti-tumor activity in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models. Additionally, 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone has been shown to be well-tolerated and to have minimal toxicity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone is its specificity for EGFR and HER2, which makes it a promising candidate for targeted cancer therapy. However, one limitation of 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone is that it may not be effective in all types of cancer, as not all tumors overexpress EGFR and HER2.
Direcciones Futuras
There are several potential future directions for research on 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone. One area of interest is the development of combination therapies that incorporate 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone with other targeted agents or chemotherapy drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone. Finally, there is ongoing research into the development of new and more potent inhibitors that target EGFR and HER2.
Métodos De Síntesis
The synthesis of 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2-chloro-6-methyl-4(3H)-quinazolinone with ethanethiol to form 2-(ethylsulfanyl)-6-methyl-4(3H)-quinazolinone. This intermediate is then reacted with 2-chloro-4-(4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl)thiazole to form the final product, 2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been found to inhibit the activity of EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2), which are both overexpressed in a number of different types of cancer.
Propiedades
Fórmula molecular |
C28H26N4O2S2 |
|---|---|
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-3-[4-(2-ethylsulfanyl-6-methyl-4-oxoquinazolin-3-yl)phenyl]-6-methylquinazolin-4-one |
InChI |
InChI=1S/C28H26N4O2S2/c1-5-35-27-29-23-13-7-17(3)15-21(23)25(33)31(27)19-9-11-20(12-10-19)32-26(34)22-16-18(4)8-14-24(22)30-28(32)36-6-2/h7-16H,5-6H2,1-4H3 |
Clave InChI |
DADSZCDRCSIUFT-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C=C(C=C2)C)C(=O)N1C3=CC=C(C=C3)N4C(=O)C5=C(C=CC(=C5)C)N=C4SCC |
SMILES canónico |
CCSC1=NC2=C(C=C(C=C2)C)C(=O)N1C3=CC=C(C=C3)N4C(=O)C5=C(C=CC(=C5)C)N=C4SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)

![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)

![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)


![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)